Alcool 2,6-dichlorobenzylique

Vue d'ensemble

Description

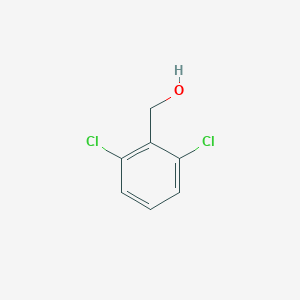

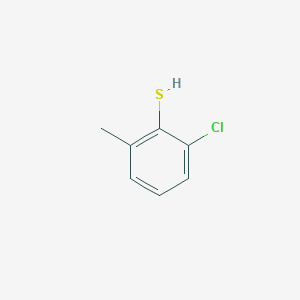

2,6-Dichlorobenzyl alcohol is an organic compound with the molecular formula C7H6Cl2O. It is a derivative of benzyl alcohol, where two chlorine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its antiseptic properties and is commonly used in throat lozenges to treat mouth and throat infections .

Applications De Recherche Scientifique

2,6-Dichlorobenzyl alcohol has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

2,6-Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacteria and viruses associated with mouth and throat infections . It is considered an active ingredient found in several over-the-counter products .

Mode of Action

The local anesthetic action of 2,6-Dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Pharmacokinetics

It is known that the compound is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that it is likely absorbed and distributed in the body to exert its therapeutic effects.

Result of Action

In vitro studies with the combination of 2,6-Dichlorobenzyl alcohol and amylmetacresol have shown a virucidal effect against a number of viruses associated with the common cold, which is observed by a reduction in the viral load . In clinical trials, administration of 2,6-Dichlorobenzyl alcohol lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Analyse Biochimique

Biochemical Properties

It is known that the local anesthetic action of 2,6-Dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of 2,6-Dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Cellular Effects

2,6-Dichlorobenzyl alcohol has a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products .

Molecular Mechanism

It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Temporal Effects in Laboratory Settings

It is known that 2,6-Dichlorobenzyl alcohol is a solid at room temperature and has a melting point of 96-98 °C (lit.) .

Metabolic Pathways

2,6-Dichlorobenzyl alcohol is metabolized in the liver to form hippuric acid . After metabolism, 2,6-Dichlorobenzyl alcohol is excreted in the urine .

Transport and Distribution

It is known that 2,6-Dichlorobenzyl alcohol is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorobenzyl chloride with an acetate-forming agent, such as anhydrous sodium acetate, followed by hydrolysis to obtain 2,6-dichlorobenzyl alcohol. A quaternary ammonium salt is often used as a phase transfer catalyst during the acetate-forming reaction .

Another method involves the electrochemical oxidation of 2,6-dichlorobenzyl alcohol to its corresponding aldehyde or ketone using N-hydroxyphthalimide as a mediator .

Industrial Production Methods

Industrial production of 2,6-dichlorobenzyl alcohol typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichlorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.

Reduction: Reduction reactions can convert it back to 2,6-dichlorobenzyl chloride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions

Major Products Formed

Oxidation: 2,6-Dichlorobenzaldehyde, 2,6-dichlorobenzoic acid.

Reduction: 2,6-Dichlorobenzyl chloride.

Substitution: Various substituted benzyl derivatives depending on the reagents used

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorobenzyl alcohol: Another dichlorinated benzyl alcohol with similar antiseptic properties.

2,5-Dichlorobenzyl alcohol: Similar structure but different substitution pattern, affecting its reactivity and applications.

3,5-Dichlorobenzyl alcohol: Another isomer with different chemical and physical properties.

Uniqueness

2,6-Dichlorobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position of chlorine atoms enhances its antiseptic properties compared to other isomers .

Propriétés

IUPAC Name |

(2,6-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKHCCZLKYKUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165075 | |

| Record name | Benzenemethanol, 2,6-dichloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-73-8 | |

| Record name | 2,6-Dichlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15258-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015258738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15258-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2,6-dichloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANOL, 2,6-DICHLORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8KSU5EL67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of the bond length and torsion angle in 2,6-Dichlorobenzyl alcohol?

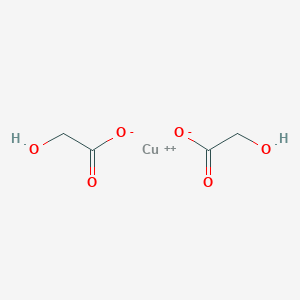

A1: Research on 2,6-Dichlorobenzyl alcohol derivatives, specifically the diphenyl phosphate ester, reveals a significant correlation between its structure and reactivity. The torsion angle between the benzylic C-O bond and the plane of the aromatic ring, measuring 77.3°, influences the strength of the cycle-π-σ* interaction []. Additionally, the benzylic C-O bond length, measured at 1.464Å, provides further insights into its reactivity []. These structural features are crucial for understanding the compound's chemical behavior and potential applications.

Q2: How is 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy used to study 2,6-Dichlorobenzyl alcohol?

A2: 35Cl NQR spectroscopy provides valuable insights into the molecular dynamics of 2,6-Dichlorobenzyl alcohol []. The technique reveals an order-disorder transition in the compound around 215 K. Analysis of the temperature dependence of NQR frequencies allows for calculating torsional frequencies and their temperature coefficients, offering a deeper understanding of the molecule's vibrational modes [].

Q3: Has 2,6-Dichlorobenzyl alcohol been investigated for its potential environmental impact?

A3: Yes, 2,6-Dichlorobenzyl alcohol was one of several compounds proposed as a potential partitioning tracer for quantifying residual oil saturation in the oil and gas industry []. Due to the possibility of environmental release through produced water discharges, researchers have investigated its environmental risk. Studies assessing biodegradability in seawater, acute toxicity in rainbow trout gill cells, and growth inhibition in algae provided data for environmental risk assessment models. These models suggest a higher environmental risk associated with 2,6-Dichlorobenzyl alcohol compared to other tested tracer compounds [].

Q4: Are there analytical methods available to detect 2,6-Dichlorobenzyl alcohol in complex mixtures?

A4: Yes, 2,6-Dichlorobenzyl alcohol can be identified and quantified in complex mixtures, such as cosmetics. Ultra performance liquid chromatography (UPLC) coupled with a PDA detector has been successfully employed for simultaneous analysis of various preservatives, including 2,6-Dichlorobenzyl alcohol []. This method offers a fast and reliable approach for quality control and regulatory compliance.

Q5: Can you elaborate on the research conducted on the crystal structure of 2,6-Dichlorobenzyl alcohol?

A5: Although limited information is available on the specific crystal data for 2,6-Dichlorobenzyl alcohol, research has been conducted to explore its crystallographic properties []. Further investigation into its crystal structure can provide insights into its physical characteristics, such as melting point, and can potentially contribute to understanding its stability and formulation properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)

![[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea](/img/structure/B98665.png)